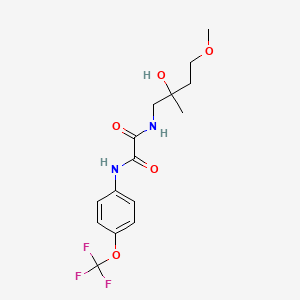

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule with several functional groups. It contains a 2-hydroxy-4-methoxy-2-methylbutyl group and a 4-(trifluoromethoxy)phenyl group, linked by an oxalamide group .

Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of multiple functional groups. The 2-hydroxy-4-methoxy-2-methylbutyl group is likely to be a bulky, hydrophobic group, while the 4-(trifluoromethoxy)phenyl group is likely to be a flat, aromatic group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of both hydrophobic (2-hydroxy-4-methoxy-2-methylbutyl) and polar (4-(trifluoromethoxy)phenyl) groups in this compound suggests that it might have both hydrophobic and polar properties .科学的研究の応用

Structure-Activity Relationship Studies

One area of research involves exploring the structure-activity relationships of compounds to design novel therapeutic agents. For example, studies on N-(phenylalkyl)cinnamides have identified selective antagonists of NR1A/2B receptors, providing a framework for designing new NR2B-selective NMDA antagonists as potential central nervous system (CNS) therapeutics (Tamiz et al., 1999).

Polymerization and Copolymerization

Research on the radical polymerization of compounds like N-(2-hydroxypropyl)methacrylamide offers insights into the effects of the hydrophilic character of the polymerization medium on the rate of decomposition of the initiator and the course of primary radical termination (Kopeček & Baẑilová, 1973).

Novel Compounds Synthesis

The development of novel azetidinones for carbapenems and their fragmentation in the allylamine precursor analogue demonstrates the innovative approaches taken in synthetic chemistry to create compounds with potential therapeutic applications (Selezneva et al., 2018).

Receptor Selective Antagonists

Discoveries in the field of receptor selective antagonists, such as the identification of heteroaryl sulfonamides as new EP1 receptor selective antagonists, highlight the ongoing research aimed at optimizing antagonist activity for therapeutic uses (Naganawa et al., 2006).

Multitarget Compounds for Disease Treatment

The study of 1,4-dioxane compounds combining favorable D2-like and 5-HT1A receptor interactions suggests potential for the treatment of Parkinson's disease or schizophrenia, indicating the significance of designing multitarget compounds (Del Bello et al., 2019).

特性

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O5/c1-14(23,7-8-24-2)9-19-12(21)13(22)20-10-3-5-11(6-4-10)25-15(16,17)18/h3-6,23H,7-9H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRZVUUDQOKDAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)

![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)

![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)